![molecular formula C15H15N3O4 B14769786 3-[6-(2,4-Dioxohexahydropyrimidin-1-yl)indol-1-yl]propanoic acid](/img/structure/B14769786.png)
3-[6-(2,4-Dioxohexahydropyrimidin-1-yl)indol-1-yl]propanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[6-(2,4-Dioxohexahydropyrimidin-1-yl)indol-1-yl]propanoic acid is a synthetic compound that features an indole moiety linked to a propanoic acid group. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-[6-(2,4-Dioxohexahydropyrimidin-1-yl)indol-1-yl]propanoic acid typically involves the following steps:
Formation of the Indole Moiety: The indole ring can be synthesized using the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone or aldehyde under acidic conditions.
Attachment of the Pyrimidine Ring: The pyrimidine ring can be introduced through a condensation reaction with urea or thiourea derivatives.
Linking to Propanoic Acid: The final step involves the coupling of the indole-pyrimidine intermediate with a propanoic acid derivative using standard peptide coupling reagents such as dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS).
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated synthesizers and purification techniques such as high-performance liquid chromatography (HPLC).
Types of Reactions:
Oxidation: The indole moiety can undergo oxidation reactions, typically using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction of the pyrimidine ring can be achieved using hydrogenation catalysts like palladium on carbon.
Substitution: Electrophilic substitution reactions can occur on the indole ring, especially at the 3-position, using reagents like halogens or nitro compounds.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Formation of indole-3-carboxylic acid derivatives.
Reduction: Formation of reduced pyrimidine derivatives.
Substitution: Formation of halogenated indole derivatives.
Aplicaciones Científicas De Investigación
3-[6-(2,4-Dioxohexahydropyrimidin-1-yl)indol-1-yl]propanoic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Explored for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 3-[6-(2,4-Dioxohexahydropyrimidin-1-yl)indol-1-yl]propanoic acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may bind to enzymes or receptors involved in key biological processes.
Pathways: It can modulate signaling pathways related to cell growth, apoptosis, and immune response.
Comparación Con Compuestos Similares
Indole-3-acetic acid: A plant hormone with similar indole structure.
Indole-3-carbinol: Found in cruciferous vegetables and studied for its anticancer properties.
Indole-3-butyric acid: Another plant hormone used to stimulate root growth.
Uniqueness: 3-[6-(2,4-Dioxohexahydropyrimidin-1-yl)indol-1-yl]propanoic acid is unique due to its combination of indole and pyrimidine rings, which may confer distinct biological activities and chemical properties compared to other indole derivatives .
Propiedades
Fórmula molecular |
C15H15N3O4 |
|---|---|
Peso molecular |
301.30 g/mol |
Nombre IUPAC |
3-[6-(2,4-dioxo-1,3-diazinan-1-yl)indol-1-yl]propanoic acid |
InChI |
InChI=1S/C15H15N3O4/c19-13-4-8-18(15(22)16-13)11-2-1-10-3-6-17(12(10)9-11)7-5-14(20)21/h1-3,6,9H,4-5,7-8H2,(H,20,21)(H,16,19,22) |
Clave InChI |
GVQRRPUQSUJIND-UHFFFAOYSA-N |
SMILES canónico |
C1CN(C(=O)NC1=O)C2=CC3=C(C=C2)C=CN3CCC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


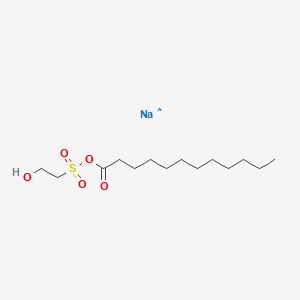


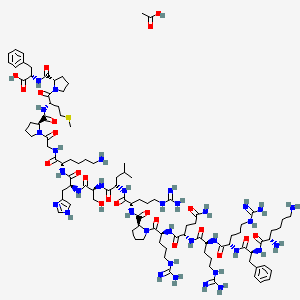
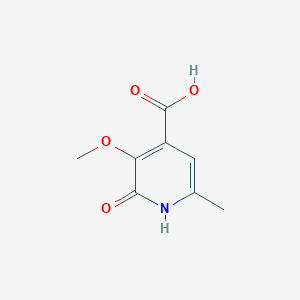



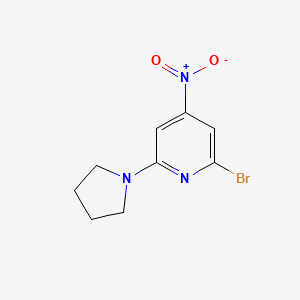
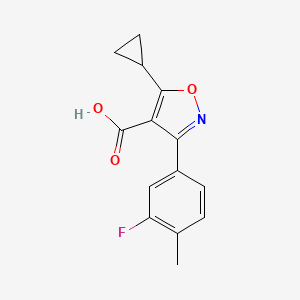
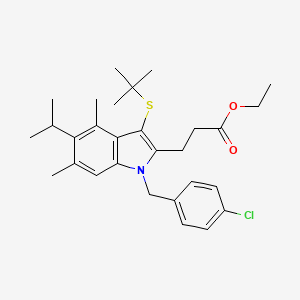

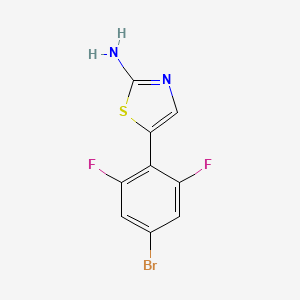
![Methyl 5-amino-2'-fluoro-[1,1'-biphenyl]-2-carboxylate](/img/structure/B14769779.png)
